![molecular formula C9H13ClN2O2S B1479774 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2090945-12-1](/img/structure/B1479774.png)

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes compounds like “3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide”, often involves multicomponent reactions . These reactions can be facilitated by various catalysts . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .科学的研究の応用

Synthesis of Condensed Pyrazoles

The synthesis of condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, employs precursors like ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Pd-catalyzed cross-coupling reactions. These methods facilitate the construction of complex pyrazole frameworks useful in various chemical applications (Arbačiauskienė et al., 2011).

Novel Synthesis Approaches

A flexible synthesis route for pyrazoles with functionalized side chains at C3 and varying substituents at C5 demonstrates the chemical versatility of these compounds. Through nucleophilic substitution reactions, chlorides serve as precursors for the synthesis of polyfunctional pyrazoles, showcasing their potential in creating ligands for further chemical applications (Grotjahn et al., 2002).

Advanced Material Synthesis

In material science, the synthesis of the silver(I) complex with an unprecedented tetra(nitrato)argentate anion demonstrates the role of pyrazole derivatives in forming new materials with potential applications in catalysis and material science (Reger et al., 2003).

Catalyst Design and Synthesis

Unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been explored as catalysts for ethylene oligomerization reactions. The role of solvent and co-catalyst in product distribution highlights the utility of these complexes in fine-tuning catalytic activity (Nyamato et al., 2014).

将来の方向性

The future directions in the research of pyrazole derivatives, including “3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide”, involve the integration of green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

作用機序

- It’s important to note that this compound belongs to the pyrazole family, which has been investigated for its diverse biological activities . Pyrazoles often interact with enzymes, receptors, and other cellular components.

Target of Action

Mode of Action

- The compound exhibits potent antioxidant properties. It inhibits superoxide anion production, lipid peroxidation, and NADPH oxidase activity . In thrombin-stimulated platelets, it almost restores oxidative phosphorylation efficiency, protecting against oxidative stress . In endothelial cells, it shows inhibition activity against H2O2-stimulated cells . The compound demonstrates anticancer activity, particularly against solid tumor and leukemia cell lines .

生化学分析

Biochemical Properties

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, leading to the inhibition of its enzymatic activity . The interaction is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of CDK2, which results in the stabilization of the compound-enzyme complex and subsequent inhibition of CDK2 activity . This inhibition is crucial in regulating cell cycle progression and has potential implications in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by altering cell cycle progression and promoting cell death . Additionally, it affects cell signaling pathways, including the inhibition of CDK2, which plays a pivotal role in cell proliferation and survival . The compound also influences gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of CDK2 activity. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting cell cycle progression and inducing apoptosis . Additionally, the compound may influence other molecular targets involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of CDK2 activity and prolonged induction of apoptosis in cancer cell lines . In in vivo studies, the compound has demonstrated consistent anticancer effects over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, the compound may influence metabolic flux and metabolite levels in cells, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus . Binding proteins within the cell may facilitate the localization and retention of the compound in specific cellular compartments, enhancing its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with CDK2 and other molecular targets . Post-translational modifications, such as phosphorylation, may influence the subcellular localization of the compound, directing it to specific compartments or organelles . This targeted localization is essential for the compound’s efficacy in inhibiting CDK2 activity and inducing apoptosis .

特性

IUPAC Name |

3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAGXNWACNIWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CS(=O)(=O)CCC2=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479691.png)

![2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479694.png)

![1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479696.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479697.png)

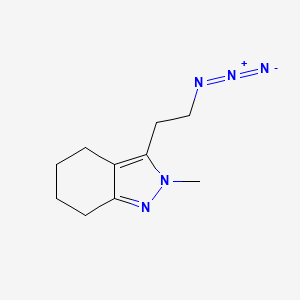

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479701.png)

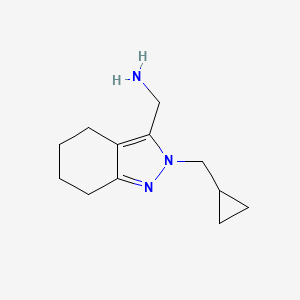

![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479703.png)

![methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1479705.png)

![2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479707.png)

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479709.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479713.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)